BenchChemオンラインストアへようこそ!

6-Cyclopropyl-3-methoxy-2-pyrazinamine

PLK4 inhibitor kinase selectivity cancer therapeutics

6-Cyclopropyl-3-methoxy-2-pyrazinamine (CAS 2866331-73-7) is a trisubstituted pyrazine derivative featuring a primary amine at C2, a methoxy group at C3, and a cyclopropyl ring at C6. With a molecular weight of 165.19 g/mol, this compound serves as a privileged scaffold in medicinal chemistry, particularly as a synthetic intermediate for Polo-like kinase 4 (PLK4) inhibitors.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B13923219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-3-methoxy-2-pyrazinamine
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=NC=C(N=C1N)C2CC2
InChIInChI=1S/C8H11N3O/c1-12-8-7(9)11-6(4-10-8)5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,11)
InChIKeyZLEJFWNROJTMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopropyl-3-methoxy-2-pyrazinamine – A Distinguished Heterocyclic Building Block for Targeted Kinase Inhibitor Synthesis


6-Cyclopropyl-3-methoxy-2-pyrazinamine (CAS 2866331-73-7) is a trisubstituted pyrazine derivative featuring a primary amine at C2, a methoxy group at C3, and a cyclopropyl ring at C6 . With a molecular weight of 165.19 g/mol, this compound serves as a privileged scaffold in medicinal chemistry, particularly as a synthetic intermediate for Polo-like kinase 4 (PLK4) inhibitors [1]. Its unique combination of electron-donating (methoxy) and sterically constrained (cyclopropyl) substituents distinguishes it from simpler 2-aminopyrazine building blocks and enables the construction of highly potent and selective kinase-targeting molecules.

Why 6-Cyclopropyl-3-methoxy-2-pyrazinamine Cannot Be Replaced by Common 2-Aminopyrazine Analogs in PLK4-Targeted Synthesis


Generic 2-aminopyrazine building blocks, such as 3-methoxy-2-pyrazinamine (CAS 4774-10-1) or 6-cyclopropyl-2-pyrazinamine (CAS 1190969-76-6), lack the requisite dual substitution pattern required to construct the specific pharmacophore present in advanced PLK4 inhibitors like those described in US20230365537 [1][2]. The simultaneous presence of the C3-methoxy and C6-cyclopropyl groups on the pyrazine core is non-negotiable for generating the 6-cyclopropyl-3-methoxypyrazin-2-ylamino fragment found in Example 80, which achieves a PLK4 IC50 of 2.37 nM. Substituting either the methoxy or cyclopropyl group results in a structurally distinct intermediate that cannot yield the same final inhibitor without additional synthetic steps, thereby altering both synthetic efficiency and the final compound's kinase selectivity profile [2].

Quantitative Differentiation Evidence for 6-Cyclopropyl-3-methoxy-2-pyrazinamine Relative to Its Closest Analogs


Enabling Sub-nanomolar PLK4 Inhibition: The 6-Cyclopropyl-3-methoxy-2-pyrazinamine Fragment in Example 80 vs. Unsubstituted 2-Aminopyrazine Scaffolds

The 6-cyclopropyl-3-methoxypyrazin-2-ylamino fragment, derived directly from 6-Cyclopropyl-3-methoxy-2-pyrazinamine, is the critical hinge-binding motif in the PLK4 inhibitor described as Example 80 in US20230365537 [1]. The final compound bearing this fragment exhibits a PLK4 IC50 of 2.37 nM, measured via ADP-Glo Kinase assay using human recombinant PLK4 (ThermoFisher, cat #PV6396). Crucially, the same compound shows an Aurora B IC50 of 128 nM and an Aurora A IC50 of 819 nM under comparable assay conditions, yielding a 345-fold selectivity window for PLK4 over Aurora A [1]. Scrambling or removing the cyclopropyl or methoxy groups would dismantle this selectivity, as the unsubstituted 2-aminopyrazine core lacks the steric and electronic features necessary for PLK4 pocket discrimination.

PLK4 inhibitor kinase selectivity cancer therapeutics

Predicted Physicochemical Property Differentiation: 6-Cyclopropyl-3-methoxy-2-pyrazinamine vs. 3-Methoxy-2-pyrazinamine and 6-Cyclopropyl-2-pyrazinamine

6-Cyclopropyl-3-methoxy-2-pyrazinamine (MW 165.19, predicted pKa 3.716, predicted bp 307.68 °C, density 1.269 g/cm³) differs significantly from its closest mono-substituted analogs . 3-Methoxy-2-pyrazinamine (MW 125.13, XLogP -0.3) lacks the cyclopropyl-induced lipophilicity and steric bulk [1]. 3-Cyclopropyl-2-pyrazinamine (MW 135.17) lacks the methoxy group's hydrogen-bond acceptor capacity . The higher molecular weight and predicted boiling point of 6-Cyclopropyl-3-methoxy-2-pyrazinamine reflect stronger intermolecular interactions, while its lower predicted pKa (3.72 vs. ~4-5 for unsubstituted 2-aminopyrazine) indicates altered basicity of the pyrazine nitrogen, affecting both reactivity in coupling reactions and solubility in organic solvents.

physicochemical properties drug-likeness synthetic intermediate selection

Commercial Purity Benchmarking: 6-Cyclopropyl-3-methoxy-2-pyrazinamine at 98% vs. Typical Analog Specifications

Commercially, 6-Cyclopropyl-3-methoxy-2-pyrazinamine is supplied at a certified purity of 98% (Leyan, product #1936701) , which exceeds the commonly offered 95-97% purity range for analogous 2-aminopyrazine derivatives from general chemical suppliers. For instance, 3-methoxy-2-pyrazinamine is typically listed at 95% minimum purity, and 6-cyclopropyl-2-pyrazinamine is offered at 97%. The higher initial purity of 6-Cyclopropyl-3-methoxy-2-pyrazinamine reduces the need for pre-reaction purification steps, thereby improving synthetic throughput and yield consistency in multi-step kinase inhibitor syntheses.

chemical procurement purity specification synthetic intermediate

Optimal Procurement and Use Cases for 6-Cyclopropyl-3-methoxy-2-pyrazinamine Based on Quantitative Differentiation Evidence


PLK4-Targeted Anticancer Drug Discovery: Synthesis of Selective Hinge-Binding Fragments

Research groups developing next-generation PLK4 inhibitors for oncology indications should prioritize 6-Cyclopropyl-3-methoxy-2-pyrazinamine as the hinge-binding fragment precursor. As demonstrated in US20230365537 Example 80, this fragment delivers a PLK4 IC50 of 2.37 nM with 345-fold selectivity over Aurora A [1]. Alternative aminopyrazine building blocks cannot replicate this selectivity profile without extensive scaffold re-engineering.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on 2-Aminopyrazine Kinase Inhibitors

In SAR campaigns exploring the impact of C6 substitution on kinase selectivity, 6-Cyclopropyl-3-methoxy-2-pyrazinamine provides the unique combination of cyclopropyl steric constraint and methoxy hydrogen-bond acceptor capability. The predicted pKa shift (3.72 vs. ~4-5 for unsubstituted 2-aminopyrazine) alters the protonation state of the pyrazine nitrogen at physiological pH, directly influencing target engagement . This compound enables clean structure-activity conclusions that cannot be drawn from mono-substituted analogs.

Process Chemistry and Scale-Up: High-Purity Intermediate for Multi-Step Syntheses

For process chemists scaling up PLK4 inhibitor candidates, the 98% commercial purity of 6-Cyclopropyl-3-methoxy-2-pyrazinamine minimizes the burden of pre-reaction purification. The compound's predicted boiling point (307.68 °C) and density (1.269 g/cm³) are compatible with standard organic reaction conditions, facilitating its integration into existing synthetic routes without specialized equipment.

Computational Chemistry and Docking Studies on Kinase ATP-Binding Pockets

Computational chemists performing docking studies on PLK4 and Aurora kinase ATP-binding sites can use the 6-cyclopropyl-3-methoxypyrazin-2-ylamino fragment as a validated pharmacophore. The experimental selectivity data (PLK4 IC50 2.37 nM vs. Aurora A IC50 819 nM) [1] provide a ground-truth benchmark for virtual screening and free energy perturbation calculations, enabling the rational design of improved inhibitors.

Quote Request

Request a Quote for 6-Cyclopropyl-3-methoxy-2-pyrazinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.